molecular formula C20H20Cl2O2 B12699656 Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, 1-ethynyl-2-methyl-3-phenyl-2-propenyl ester CAS No. 54407-44-2

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, 1-ethynyl-2-methyl-3-phenyl-2-propenyl ester

Cat. No.: B12699656
CAS No.: 54407-44-2
M. Wt: 363.3 g/mol
InChI Key: ZBBNMOKPRKSJIV-ACCUITESSA-N
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Description

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, 1-ethynyl-2-methyl-3-phenyl-2-propenyl ester is a complex organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring, dichloroethenyl group, and an ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopropanecarboxylic acid derivative. The key steps include:

    Formation of Cyclopropanecarboxylic Acid: This can be achieved through the reaction of a suitable cyclopropane precursor with a carboxylating agent.

    Introduction of the Dichloroethenyl Group: This step involves the addition of a dichloroethenyl group to the cyclopropanecarboxylic acid derivative under controlled conditions.

    Esterification: The final step is the esterification of the intermediate product with 1-ethynyl-2-methyl-3-phenyl-2-propenol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated derivatives, substituted esters.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Biology:

    Biochemical Studies: Utilized in studies to understand biochemical pathways and mechanisms.

    Drug Development: Investigated for potential therapeutic applications.

Medicine:

    Pharmaceuticals: Explored for its potential use in the development of new drugs.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

    Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane structures.

    Dichloroethenyl esters: Compounds with similar dichloroethenyl groups.

    Phenylpropenyl esters: Compounds with similar phenylpropenyl ester linkages.

Uniqueness:

    Structural Complexity: The unique combination of cyclopropane, dichloroethenyl, and ester groups sets this compound apart from others.

    Versatility: Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

54407-44-2

Molecular Formula

C20H20Cl2O2

Molecular Weight

363.3 g/mol

IUPAC Name

[(E)-2-methyl-1-phenylpent-1-en-4-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C20H20Cl2O2/c1-5-16(13(2)11-14-9-7-6-8-10-14)24-19(23)18-15(12-17(21)22)20(18,3)4/h1,6-12,15-16,18H,2-4H3/b13-11+

InChI Key

ZBBNMOKPRKSJIV-ACCUITESSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(C#C)OC(=O)C2C(C2(C)C)C=C(Cl)Cl

Canonical SMILES

CC(=CC1=CC=CC=C1)C(C#C)OC(=O)C2C(C2(C)C)C=C(Cl)Cl

Origin of Product

United States

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